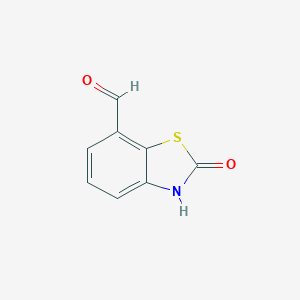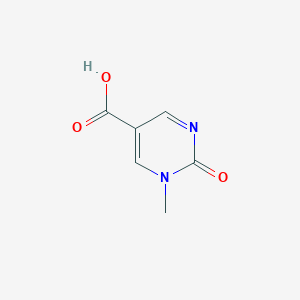
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde, also known as OBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. OBC is a yellow crystalline powder that is soluble in most organic solvents and has a molecular weight of 223.24 g/mol.
Mécanisme D'action
The mechanism of action of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde involves the inhibition of several key enzymes and pathways that are involved in cancer cell growth and proliferation. 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde also inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Biochemical and Physiological Effects:
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde has also been shown to modulate the expression of several key genes involved in cancer cell growth and proliferation, including p53, Bcl-2, and cyclin D1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde is its high potency against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde is its poor solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
Several future directions for the research on 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde include the development of new synthetic methods for 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde, the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, and the development of new drug delivery systems to improve its solubility and bioavailability. Additionally, the investigation of the mechanism of action of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde and its interaction with other molecules could provide valuable insights into its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde can be achieved through several methods, including the reaction of 2-aminobenzothiazole with glyoxal in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethyl acetal in the presence of acetic anhydride and ammonium acetate. Both of these methods have been reported in the literature and have been shown to yield high-quality 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde with good purity.
Applications De Recherche Scientifique
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have demonstrated that 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde exhibits significant antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. The mechanism of action of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde involves the induction of apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-4H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPDCGDZFLTLNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)








![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)


